Propyl 3-hydroxy-2-methoxyprop-2-enoate
Description
Propyl 3-hydroxy-2-methoxyprop-2-enoate is an ester derivative characterized by a propyl ester group, a methoxy substituent at the C2 position, and a hydroxyl group at the C3 position of a propenoate backbone.
Properties
CAS No. |
112589-27-2 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
propyl 3-hydroxy-2-methoxyprop-2-enoate |
InChI |
InChI=1S/C7H12O4/c1-3-4-11-7(9)6(5-8)10-2/h5,8H,3-4H2,1-2H3 |
InChI Key |
OOTNGSPQUBPEDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(=CO)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share functional or structural similarities with Propyl 3-hydroxy-2-methoxyprop-2-enoate:
Key Observations:
- Reactivity: The hydroxyl and methoxy groups in this compound enhance its polarity and hydrogen-bonding capacity compared to Propyl Rosethyl (ether-dominated) or methyl paraben (simpler ester). This may influence solubility in polar solvents like ethanol or water .
- Stability: Methoxy groups generally improve oxidative stability. Isoeugenol’s allyl chain (71.5% purity in isolation) suggests susceptibility to polymerization, whereas this compound’s conjugated enoate backbone may confer thermal stability .
Purity and Isolation Challenges:
- Propyl syringol and propyl guaiacol were isolated with high purity (>90%) via chromatography, while methyl paraben showed lower purity (33.4%) due to competing side reactions . This highlights the role of substituent complexity in purification efficiency. This compound’s hydroxyl group may complicate synthesis, requiring protective group strategies.
Thermal Behavior:
- Thiirane-functionalized spherosilics (e.g., octasilsesquioxane derivatives) demonstrate that methoxy and hydroxy groups enhance thermal stability in hybrid materials. This supports the hypothesis that this compound could serve as a crosslinker in heat-resistant polymers .
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